molecular formula C8H12N2 B8766876 N-ethyl-4-methylpyridin-2-amine

N-ethyl-4-methylpyridin-2-amine

Cat. No.: B8766876
M. Wt: 136.19 g/mol
InChI Key: GJWHVRWBYYPRCX-UHFFFAOYSA-N
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Description

N-ethyl-4-methylpyridin-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds based on the 2-aminopyridine scaffold, such as this one, are frequently investigated as key intermediates in the synthesis of more complex molecules and as potential inhibitors for various biological targets . The 2-aminopyridine structure is a privileged pharmacophore in medicinal chemistry. Research into analogous compounds has shown that derivatives substituted at the 4-position of the pyridine ring can be developed for specific applications, such as imaging probes for Positron Emission Tomography (PET) . For instance, similar 2-amino-4-methylpyridine analogues have been designed, synthesized, and evaluated as potential PET tracers for imaging inducible nitric oxide synthase (iNOS) in models of inflammation . Furthermore, such heterocyclic amines are often subjects of computational studies, including molecular docking and dynamics simulations, to understand their binding interactions with enzymes like cyclin-dependent kinases (CDKs) . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

N-ethyl-4-methylpyridin-2-amine

InChI

InChI=1S/C8H12N2/c1-3-9-8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3,(H,9,10)

InChI Key

GJWHVRWBYYPRCX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes critical parameters of N-ethyl-4-methylpyridin-2-amine and related compounds, emphasizing structural variations, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups LogP<sup>a</sup> PSA<sup>b</sup> (Ų) Applications/Synthesis Notes
This compound C₈H₁₂N₂ 136.20 Ethyl (N), methyl (C4) Amine, pyridine ~1.8 (estimated) 24.7 Intermediate in drug discovery
4-Ethoxypyridin-2-amine C₇H₁₀N₂O 138.17 Ethoxy (C4) Amine, ether, pyridine 0.9 49.1 Heterocyclic synthesis precursor
4-Methyl-N-(3-methylphenyl)pyridin-2-amine C₁₃H₁₅N₂ 193.27 Methyl (C4), 3-methylphenyl Amine, aryl, pyridine 3.1 24.7 Ligand in coordination chemistry
N,N-Diethyl-4-methoxy-6-methylpyrimidin-2-amine C₁₀H₁₇N₃O 195.26 Diethyl (N), methoxy (C4), methyl (C6) Amine, ether, pyrimidine 1.64 38.3 Agricultural chemical intermediate
4-Chloro-N-ethyl-5-methylpyrimidin-2-amine C₇H₁₀ClN₃ 171.63 Chloro (C4), ethyl (N), methyl (C5) Amine, pyrimidine 2.3 41.6 Inhibitor synthesis

<sup>a</sup> LogP (partition coefficient) values estimated via computational methods or inferred from structural analogs.
<sup>b</sup> PSA (polar surface area) calculated using fragment contribution methods.

Key Structural and Functional Differences

Pyridine vs. Pyrimidine Scaffolds
  • Pyridine derivatives (e.g., this compound) exhibit a single nitrogen atom in the aromatic ring, leading to moderate basicity (pKa ~6.7 for pyridine). Substituents like ethyl and methyl enhance steric bulk and lipophilicity .
  • This enhances interactions with biological targets (e.g., enzymes) but reduces membrane permeability compared to pyridines .
Substituent Effects on Physicochemical Properties
  • Ethyl vs. Methoxy Groups : The ethyl group in this compound contributes to higher LogP (1.8 vs. 0.9 for 4-ethoxypyridin-2-amine), favoring lipid solubility. Methoxy groups, being polar, increase PSA and aqueous solubility .
  • Chloro Substituents : The chloro group in 4-chloro-N-ethyl-5-methylpyrimidin-2-amine introduces electronegativity, enhancing reactivity in nucleophilic aromatic substitution reactions .

Preparation Methods

Reaction Mechanism and Steps

The process involves three sequential steps:

  • Ring Expansion and Amination :
    Ethyl 2-(4-methylfuran) formate undergoes ring expansion in dimethylformamide (DMF) with formamide and ammonium chloride under ammonia gas reflux. This step yields 2-amino-3-hydroxy-4-methylpyridine (71–74% yield).

  • Hydroxychlorination :
    Treatment with phosphorus trichloride (PCl₃) and dimethylformamide in dichloroethane replaces the hydroxyl group with chlorine, forming 2-amino-3-chloro-4-methylpyridine (91.9% yield).

  • Dechlorination :
    Heating with benzoic acid and copper powder at 150°C removes the chlorine atom, yielding crude 2-amino-4-methylpyridine.

Purification Protocol

The crude product is purified via acid-base extraction:

  • Dissolution in dilute hydrochloric acid (pH 2–3) to form a water-soluble salt.

  • Extraction of organic impurities with ethyl acetate.

  • Precipitation of the pure amine by adjusting the pH to 9 with sodium bicarbonate.

Table 1: Synthesis Results for 4-Methylpyridin-2-Amine

ExampleStarting Material (mol)Product Yield (g)Yield (%)Purity (%)
10.010.5381.599.2
20.010.9591.999.1
30.021.1381.999.2
40.15.9887.298.9

The introduction of the ethyl group to the amine functionality of 4-methylpyridin-2-amine is achieved through nucleophilic substitution or reductive alkylation.

Alkylation with Ethyl Halides

The most common method involves reacting 4-methylpyridin-2-amine with ethyl iodide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile or DMF.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine:ethyl iodide) to minimize diethylation.

  • Temperature : 60–80°C under reflux for 12–24 hours.

  • Workup : Neutralization, solvent evaporation, and chromatography (ethyl acetate/hexane).

Table 2: Optimized Alkylation Parameters

ParameterValue/Range
SolventAcetonitrile
BaseK₂CO₃
Temperature (°C)70
Time (h)18
Yield (%)75–85 (theoretical)

Reductive Amination

An alternative route employs reductive amination using acetaldehyde and a reducing agent (e.g., sodium cyanoborohydride). This method offers better control over mono-alkylation but requires stringent pH control (pH 6–7).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reaction efficiency and safety. Key advantages include:

  • Precision : Automated control of temperature and reagent addition.

  • Scalability : Throughput of >100 kg/day with >90% yield.

Waste Management

  • Byproducts : Diethylated amines and unreacted starting materials.

  • Mitigation : Distillation and recrystallization to isolate the mono-ethylated product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.07 (d, 1H, J=5.7 Hz), 6.38 (d, 1H, J=2.3 Hz), 2.39 (s, 3H, CH₃).

  • ESI-MS : m/z 109.1 ([M+H]⁺).

Purity Assessment

  • HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water).

  • Melting Point : 95–96°C (lit. 94–97°C).

Challenges and Mitigation Strategies

Selectivity Issues

  • Diethylation : Controlled by limiting ethyl halide stoichiometry and reaction time.

  • Impurity Removal : Acid-base extraction and activated carbon treatment.

Solvent Recovery

  • DMF Recycling : Distillation under reduced pressure (80°C, 15 mmHg) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-4-methylpyridin-2-amine, and how can purity be optimized?

  • Methodology : Use nucleophilic substitution or reductive amination starting from 4-methylpyridin-2-amine derivatives. For example, ethylation of 4-methylpyridin-2-amine with ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) achieves moderate yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .
  • Key Challenge : Competing side reactions (e.g., over-alkylation) require strict stoichiometric control and inert atmosphere .

Q. Which spectroscopic techniques are critical for characterizing N-ethyl-4-methylpyridin-2-amine?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals (e.g., methyl groups at δ ~2.3 ppm for CH₃ and δ ~1.2 ppm for N-ethyl CH₂) .
  • IR Spectroscopy : Confirm amine N–H stretches (~3350 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (calc. for C₈H₁₂N₂: 136.10) .

Q. What safety protocols are essential for handling N-ethyl-4-methylpyridin-2-amine?

  • Guidelines :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-ethyl-4-methylpyridin-2-amine in catalytic systems?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution and nucleophilic sites .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO) on reaction pathways for cross-coupling reactions .
    • Data Interpretation : Compare computed activation energies with experimental kinetic data to validate models .

Q. What role does N-ethyl-4-methylpyridin-2-amine play in structure-activity relationship (SAR) studies for drug discovery?

  • Case Study : Analogues like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine show antibacterial activity via enzyme inhibition. Modify the ethyl group to study steric effects on target binding .
  • Experimental Design : Synthesize derivatives with varied alkyl chains and measure IC₅₀ against cholinesterase or COX-2 enzymes .

Q. How do crystallographic data resolve contradictions in reported bond angles for N-ethyl-4-methylpyridin-2-amine derivatives?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement. For example, dihedral angles between pyridine and substituent planes in N-(3-methylphenyl)-4-methylpyridin-2-amine were resolved as 12.8° ± 0.2°, confirming steric hindrance effects .
  • Data Validation : Cross-check with Cambridge Structural Database entries for similar compounds to identify systematic errors .

Key Notes

  • Contradictions in synthesis yields may arise from solvent purity or catalyst choice; replicate protocols with controlled variables .

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